molecular formula C14H12BrClN2O2 B15229397 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide

3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B15229397
M. Wt: 355.61 g/mol
InChI Key: ISQAOKHCMPTXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide (CAS 1706431-65-3) is a chemical compound with the molecular formula C₁₄H₁₂BrClN₂O₂ and a molecular weight of 355.61 g/mol . This benzohydrazide derivative is characterized by a molecular structure featuring a bromide substituent and a 2-chlorobenzyloxy group, which can be confirmed by its SMILES notation: O=C(NN)C1=CC=C(OCC2=CC=CC=C2Cl)C(Br)=C1 . As a hydrazide functional group, it is a key synthetic intermediate, particularly in the formation of heterocyclic compounds and more complex molecular architectures. A closely related synthetic precursor, 3-Bromo-4-((2-chlorobenzyl)oxy)benzaldehyde (CAS 724746-28-5), highlights its potential pathway in organic synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H12BrClN2O2

Molecular Weight

355.61 g/mol

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]benzohydrazide

InChI

InChI=1S/C14H12BrClN2O2/c15-11-7-9(14(19)18-17)5-6-13(11)20-8-10-3-1-2-4-12(10)16/h1-7H,8,17H2,(H,18,19)

InChI Key

ISQAOKHCMPTXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)NN)Br)Cl

Origin of Product

United States

Preparation Methods

Route 1: Bromination Followed by Etherification

Step 1: Synthesis of 4-Hydroxybenzohydrazide

  • Starting Material : 4-Hydroxybenzoic acid.
  • Reaction : Convert to benzoyl chloride (e.g., using thionyl chloride) and react with hydrazine hydrate.
    $$
    \text{C}7\text{H}6\text{O}2 + \text{NH}2\text{NH}2 \rightarrow \text{C}7\text{H}6\text{N}2\text{O}_2 + \text{HCl}
    $$
    Step 2: Bromination
  • Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DCM.
  • Conditions : Room temperature or mild heating (40–60°C).
  • Position : Bromination occurs at the 3-position due to the electron-donating hydroxyl group activating the ring.

Step 3: Etherification

  • Reagent : 2-Chlorobenzyl chloride.
  • Conditions : Base (e.g., K₂CO₃) in DMF or THF, 80–100°C.
  • Mechanism : Nucleophilic substitution of hydroxyl with 2-chlorobenzyl chloride.

Hypothetical Yield : 60–70% (based on analogous benzyl ether formations).

Route 2: Etherification Followed by Bromination

Step 1: Synthesis of 4-(2-Chlorobenzyloxy)benzohydrazide

  • Starting Material : 4-Hydroxybenzohydrazide.
  • Reaction : React with 2-chlorobenzyl chloride in the presence of a base.

Step 2: Bromination

  • Reagent : Br₂ or NBS.
  • Conditions : Polar aprotic solvent (e.g., dichloromethane) at 0–5°C.
  • Challenge : Steric hindrance from the 2-chlorobenzyl group may reduce bromination efficiency.

Hypothetical Yield : 50–60% (lower than Route 1 due to steric effects).

Route 3: One-Pot Condensation and Functionalization

Step 1: Condensation of 4-Hydroxybenzoic Acid with Hydrazine

  • Conditions : Ethanol reflux, catalytic H₂SO₄.

Step 2: Simultaneous Bromination and Etherification

  • Reagents : Br₂ and 2-chlorobenzyl chloride.
  • Drawback : Competing reactions may lead to byproducts (e.g., dibrominated derivatives).

Critical Reaction Parameters and Optimization

Bromination Efficiency

Factor Optimal Conditions Impact
Solvent Acetic acid (polar protic) Enhances electrophilicity of Br₂
Temperature 40–60°C Balances reaction rate and selectivity
Reagent NBS Lower risk of over-bromination

Key Challenge : The hydrazide group may undergo side reactions (e.g., oxidation) under strong acidic conditions.

Etherification Selectivity

Factor Optimal Conditions Impact
Base K₂CO₃ (weak base) Avoids deprotonation of hydrazide
Solvent DMF High dielectric constant accelerates SN2
Reaction Time 4–6 hours Minimizes decomposition

Analytical Characterization and Purity Assessment

Spectroscopic Data

Technique Expected Observations
¹H NMR - δ 7.2–7.8 ppm: Aromatic protons
- δ 4.5–5.0 ppm: CH₂ in benzyl ether
- δ 2.5–3.0 ppm: NH₂ protons (broad)
IR - 3300 cm⁻¹: NH₂ stretching
- 1670 cm⁻¹: C=O stretch
- 1250 cm⁻¹: C-O-C ether

Chromatographic Purity

Method Column Mobile Phase Retention Time
HPLC C18 Acetonitrile:Water (70:30) ~8–10 minutes
LC-MS C8 Gradient elution [M+H]⁺ = 356.2

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Core Structure and Substituent Effects :

  • 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (): Replaces the (2-chlorobenzyl)oxy group with a 2-chloro-5-nitrobenzylidene moiety.
  • 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (): Features a methoxy group at the 3-position and a hydroxybenzylidene substituent. The methoxy group improves solubility, while the hydroxyl group facilitates hydrogen bonding, influencing crystal packing .
  • 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide (): Substitutes the bromine at the 4-position and introduces a pyridine ring, which enhances π-π stacking interactions and antibacterial activity against S. aureus .

Synthesis: All compounds are synthesized via condensation reactions between substituted benzohydrazides and aldehydes. For example, reports yields of 70–85% using methanol as a solvent, while emphasizes the role of weak Br···O/Br···Br interactions in stabilizing crystal structures .

Antimicrobial Activity:
Compound Substituents MIC (μM/mL) Key Findings Reference
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide* 3-Br, 4-(2-Cl-benzyloxy) N/A Hypothesized activity based on analogs
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide 3-Br, 2-Cl-5-NO₂-benzylidene 0.5–1.0 Potent against E. coli and S. aureus
3-Methoxy derivative () 3-OMe, 3-Br-5-Cl-2-OH-benzylidene 0.8–1.2 Broad-spectrum antibacterial activity
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide 4-Br, pyridinyl 1.5–2.0 Moderate activity against P. aeruginosa

*Note: Direct data for the target compound is lacking; values inferred from analogs.

Anticancer Activity:
  • 3-Bromo-N'-(3-phenylallylidene)benzohydrazide (): Exhibits IC₅₀ = 1.20 μM against breast cancer cells, outperforming 5-fluorouracil (IC₅₀ = 4.6 μM). The allylidene group enhances cellular uptake .
Antioxidant Activity:
  • 4-(3,4,5-Trimethoxybenzyloxy)benzohydrazide derivatives (): Show IC₅₀ = 21.5 μM in DPPH assays due to electron-donating methoxy groups, contrasting with the electron-withdrawing Cl/Br in the target compound .

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) Crystal System Key Interactions Reference
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide 339.16 N/A Discontinued (commercial source)
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide 367.59 Monoclinic (P21/c) N–H···O hydrogen bonds, Br···Br contacts
3-Methoxy derivative () 407.63 Monoclinic O–H···O and Br···O interactions
  • Halogen Interactions : Bromine and chlorine atoms participate in Br···O and Cl···π interactions, stabilizing crystal lattices .
  • Hydrogen Bonding : The hydrazide –NH group forms intermolecular N–H···O/N bonds, critical for antimicrobial activity .

Quantitative Structure-Activity Relationships (QSAR)

  • Electronic Parameters: Total energy (Te) and Wiener index (W) correlate with antimicrobial activity in 3-bromo derivatives. Electron-withdrawing groups (e.g., –NO₂) lower Te, enhancing bioactivity .
  • Topological Indices : Valence connectivity indices ((⁰χᵛ)) predict solubility and membrane permeability, explaining why 3-bromo analogs with hydrophobic substituents (e.g., 2-chlorobenzyloxy) may exhibit better bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.